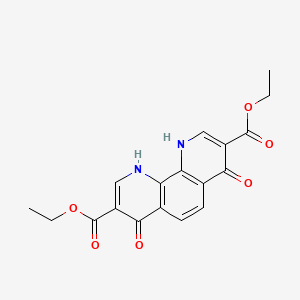

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate

Description

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate (CAS: 39479-71-5) is a heterocyclic compound with a phenanthroline core functionalized by hydroxyl and ester groups. Its molecular formula is C₁₈H₁₆N₂O₆, and it has a molecular weight of 356.3 g/mol . The compound features two hydroxyl groups at positions 4 and 7, and two ethoxycarbonyl groups at positions 3 and 8 (Figure 1). Its collision cross-section (CCS) values, predicted via computational methods, range from 178.6–193.4 Ų depending on the adduct (e.g., [M+H]⁺: 179.6 Ų, [M+Na]⁺: 193.4 Ų) .

This compound is primarily used as an intermediate or building block in organic synthesis, particularly for functionalized metal-organic frameworks (MOFs) and dyes .

Properties

IUPAC Name |

diethyl 4,7-dioxo-1,10-dihydro-1,10-phenanthroline-3,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-3-25-17(23)11-7-19-13-9(15(11)21)5-6-10-14(13)20-8-12(16(10)22)18(24)26-4-2/h5-8H,3-4H2,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZGJTQGPUEOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2NC=C(C3=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068176 | |

| Record name | 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39479-71-5 | |

| Record name | 3,8-Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39479-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, 3,8-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039479715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, 3,8-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of m-Phenylenediamine with Dialkyl Acetylenedicarboxylates

- The initial step involves the nucleophilic addition of m-phenylenediamine to dialkyl acetylenedicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate).

- This reaction yields 1,3-bis-(1,2-dialkoxycarbonyl-vinylamino)benzene intermediates.

- The reaction is performed under mild heating conditions, typically in ethanol or other suitable solvents.

Cyclization to Phenanthroline Derivative

- The bis-substituted intermediate undergoes cyclization upon refluxing in high-boiling solvents such as diphenyl ether.

- The cyclization temperature ranges from 180°C to 270°C, often near the reflux temperature of diphenyl ether.

- This step forms the 4,7-dihydroxy-1,10-phenanthroline core with ester groups at the 3 and 8 positions.

- The cyclization leads to a mixture of regioisomeric products, but the desired 4,7-dihydroxy derivative is favored due to intramolecular hydrogen bonding stabilizing the structure.

Esterification and Purification

- If starting from acid derivatives, esterification with ethanol under acidic conditions is used to obtain the diethyl ester.

- The reaction temperature for esterification is generally between 10°C and 100°C, often optimized around 75-80°C.

- Purification is achieved by preparative reverse-phase HPLC using columns such as Newcrom R1, which offers low silanol activity and good separation of impurities.

- The mobile phase typically contains acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature Range | Solvent | Notes |

|---|---|---|---|---|

| 1. Formation of intermediate | m-Phenylenediamine + diethyl acetylenedicarboxylate | Ambient to moderate heating | Ethanol or neat reagents | Reaction time ~2 hours |

| 2. Cyclization | Refluxing intermediate | 180°C to 270°C | Diphenyl ether | High-boiling solvent for ring closure |

| 3. Esterification | Acid derivatives + ethanol (acid catalyst) | 10°C to 100°C (opt. 75-80°C) | Ethanol | Esterification to diethyl ester |

| 4. Purification | Preparative RP-HPLC (Newcrom R1 column) | Ambient | Acetonitrile/water + acid | Scalable, suitable for isolation and analysis |

Research Findings and Analytical Data

- The cyclization step yields a mixture of regioisomers, but the 4,7-dihydroxy isomer predominates due to intramolecular hydrogen bonding between the hydroxyl hydrogen and nitrogen atoms, as confirmed by single-crystal X-ray diffraction studies.

- The yield of the desired diethyl ester form is significantly higher when the Mitsunobu reaction is employed for selective substitution on the phenanthroline core.

- Analytical methods such as reverse-phase HPLC with Newcrom R1 columns are effective for purity analysis and preparative isolation.

- Mass spectrometry-compatible conditions require replacing phosphoric acid with formic acid in the mobile phase.

- The compound exhibits a molecular weight of 356.335 g/mol and a logP of 3.76, indicating moderate hydrophobicity, which influences purification and solubility profiles.

Notes on Optimization and Scale-Up

- Reaction temperatures and solvent choice critically affect regioselectivity and yield.

- Use of diphenyl ether as a high-boiling solvent is essential for efficient cyclization.

- The Mitsunobu reaction can be employed to improve selectivity in introducing substituents on the phenanthroline ring.

- Reverse-phase preparative chromatography is scalable and can be adapted for industrial purification.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate is an organic compound with the molecular formula and a molecular weight of 356.33 g/mol. This compound is characterized by its unique phenanthroline core structure, which features hydroxyl and carboxylate groups at specific positions. The following sections outline its potential applications, supported by relevant data and insights.

Chemical Properties and Structure

The compound's structure consists of a 1,10-phenanthroline backbone with hydroxyl groups at positions 4 and 7, and diethyl carboxylate groups at positions 3 and 8. This arrangement contributes to its chemical reactivity and biological properties. The presence of hydroxyl groups suggests potential for hydrogen bonding, while the carboxylate groups may facilitate interactions with various biological molecules.

While specific applications of this compound are not extensively documented in the literature, its structural characteristics suggest several promising areas for research and application:

Coordination Chemistry

The phenanthroline moiety is known for its ability to form chelates with metal ions. This compound could be explored as a ligand in coordination chemistry, potentially forming stable complexes with transition metals that may exhibit interesting catalytic or electronic properties.

Given the hydroxyl functional groups, this compound may exhibit antioxidant properties or act as a chelating agent for metal ions in biological systems. Future studies could investigate its potential as a therapeutic agent or in drug design.

Analytical Chemistry

This compound might be used in analytical methods for detecting metal ions or other analytes due to its ability to form colored complexes.

Material Science

The compound's unique structure may lend itself to applications in material science, particularly in the development of new polymers or nanomaterials that leverage its chemical properties.

Case Study: Phenanthroline Derivatives

Research has shown that phenanthroline derivatives can act as effective ligands for various metal ions and have applications in catalysis and sensing technologies. For instance:

- A study demonstrated that phenanthroline derivatives could selectively bind to Fe(II) ions and were used in electrochemical sensors for environmental monitoring.

Case Study: Antioxidant Activity

Another study focused on the antioxidant properties of similar dihydroxy phenanthroline derivatives, showing significant free radical scavenging activity which could be beneficial in pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes or disrupt metal ion homeostasis in biological systems. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are related to metal ion transport and utilization .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Coordination

- Hydroxyl vs. Halogen Groups : The hydroxyl groups in the target compound enable hydrogen bonding and acidity (pKa ~8–10), whereas chloro or fluoro substituents (e.g., 4,7-dichloro analog) enhance electrophilicity, facilitating nucleophilic aromatic substitution .

- Ester vs. Carboxylate Groups : The ethoxycarbonyl groups in the target compound are less polar than carboxylate anions (as in phendc), reducing solubility in aqueous media but improving compatibility with organic solvents .

- Amide vs. Ester Functionalization : Amide derivatives (e.g., 4,7-difluoro-2,9-dicarboxamides) exhibit stronger metal-binding affinity due to lone-pair donation from nitrogen, making them superior ligands for transition-metal catalysts .

Biological Activity

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate (CAS No. 39479-71-5) is an organic compound characterized by its unique phenanthroline core structure, featuring hydroxyl and carboxylate groups. This compound has garnered interest in various fields due to its potential biological activities and applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.33 g/mol. The compound features a phenanthroline backbone with hydroxyl groups at positions 4 and 7, and diethyl carboxylate groups at positions 3 and 8. This arrangement of functional groups contributes to its chemical and biological properties .

Structural Representation

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.33 g/mol |

| Hydroxyl Groups | Positions 4 and 7 |

| Carboxylate Groups | Positions 3 and 8 |

Antioxidant Activity

Research indicates that phenanthroline derivatives exhibit significant antioxidant properties. This compound may possess similar activities due to its hydroxyl substituents, which can donate hydrogen atoms to free radicals. Studies on related compounds have demonstrated that these functionalities enhance radical scavenging capabilities.

Metal Chelation

This compound's structure suggests potential chelation properties with metal ions. Phenanthroline derivatives are known for their ability to form stable complexes with transition metals. This property can be leveraged in medicinal chemistry for drug design targeting metal-dependent biological processes .

Study on Related Phenanthroline Derivatives

A study published in the Journal of Medicinal Chemistry investigated the biological activity of various phenanthroline derivatives. The results indicated that compounds with hydroxyl and carboxylic acid functionalities exhibited enhanced anticancer activity through apoptosis induction in cancer cell lines . Although this study did not focus specifically on this compound, it provides a basis for hypothesizing similar effects.

Research on electrochemical properties of phenanthroline-based compounds has highlighted their utility in energy storage applications. A comparative study revealed that diethyl esters of phenanthroline exhibited favorable charge-discharge characteristics when used as electrode materials in lithium-ion batteries . This suggests potential applications for this compound in electrochemical systems.

Q & A

Q. What are the common synthetic routes for preparing diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate and its intermediates?

The compound is synthesized via hydrolysis of ester-functionalized phenanthroline precursors. For example, ethyl ester derivatives of 1,10-phenanthroline-3,8-dicarboxylic acid (e.g., diethyl 4,7-dihydroxy derivatives) are prepared through non-catalytic amination of chloro-substituted phenanthrolines with amines, followed by hydrolysis under controlled acidic or basic conditions . Key intermediates include 3,8-di(carboxyethyl)phenanthrolines, which can be further functionalized to generate macrocyclic ligands or MOF precursors. Reaction optimization often involves adjusting solvent polarity, temperature (e.g., 80–110°C), and stoichiometry of amines to chloro precursors .

Q. How can solubility and stability challenges be addressed during experimental handling?

The compound exhibits limited solubility in non-polar solvents (e.g., THF), requiring polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for reactions . Stability issues arise under acidic or basic conditions due to ester hydrolysis. To mitigate this, reactions should be conducted under inert atmospheres (argon/nitrogen) and monitored via TLC or HPLC. Storage recommendations include anhydrous conditions at low temperatures (e.g., –20°C) to prevent degradation .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Spectroscopy : IR identifies carbonyl (C=O, ~1690 cm⁻¹) and hydroxyl (OH, ~3300 cm⁻¹) groups. NMR (¹H/¹³C) resolves ester ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.3 ppm for CH₂) and aromatic protons (δ ~7.0–9.0 ppm) .

- Mass spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H]⁺ at m/z 426.1402 for a related pyrimidine-dicarboxylate derivative) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while column chromatography (silica gel, gradient elution) isolates intermediates .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

The dihydroxy and dicarboxylate groups enable coordination to metal nodes (e.g., Zr⁴⁺, Co²⁺) in MOFs. For example, phenanthroline-based ligands in UiO-67-phen MOFs stabilize active Co(II) centers, which are reducible to Co(0) for hydrogenation catalysis . Key steps include:

- Solvothermal synthesis at 80–120°C with metal salts (e.g., ZrCl₄).

- Post-synthetic metalation (e.g., CoCl₂ in THF).

- Catalyst activation via reduction (e.g., NaB(Et)₃H) .

MOF crystallinity and porosity are confirmed via PXRD and BET analysis.

Q. What strategies are effective for modifying the phenanthroline core to enhance ligand properties?

Fluorination or sulfonation at the 4,7 positions improves electron-withdrawing capacity and thermal stability. For example:

- Fluorination : React 4,7-dichloro precursors with CsF in DMSO at 80°C to yield difluoro derivatives .

- Sulfonation : Treat with fuming sulfuric acid to introduce sulfonate groups, enhancing water solubility for biological studies .

Modifications alter redox potentials (cyclic voltammetry) and binding constants (UV-Vis titration) with transition metals like Cu(I/II) .

Q. How can researchers resolve contradictions in data related to catalytic activity or ligand behavior?

Discrepancies in catalytic performance (e.g., Co-MOFs vs. homogeneous Co complexes) may arise from ligand disproportionation or nanoparticle formation in solution. To address this:

- Compare turnover frequencies (TOF) between heterogeneous (MOF) and homogeneous systems.

- Use XAFS or EPR to confirm metal coordination geometry and oxidation states .

- Control solubility via solvent selection (e.g., THF vs. DMF) to stabilize reactive intermediates .

Q. What methodologies optimize ligand design for selective metal ion binding?

- Steric tuning : Introduce bulky substituents (e.g., naphthyl groups at 4,7 positions) to restrict metal coordination geometry .

- Electronic tuning : Attach electron-donating (e.g., –OCH₃) or withdrawing (–CF₃) groups to modulate Lewis acidity .

Binding selectivity is assessed via competitive titration (e.g., Cu²⁺ vs. Fe³⁺) using UV-Vis or fluorescence quenching .

Q. How can biological activity studies be designed for phenanthroline-dicarboxylate derivatives?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) using derivatives with lipophilic substituents (e.g., ethyl esters) .

- DNA interaction studies : Use fluorescence intercalation assays (ethidium bromide displacement) to assess groove-binding vs. intercalation .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.